Croscarmellose sodium

描述

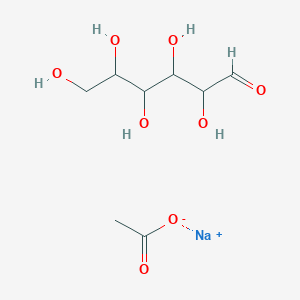

Structure

3D Structure of Parent

属性

InChI |

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJVFZANSGRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carboxymethylcellulose Sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Yields a viscous colloidal solution with water. Insoluble in ethanol | |

| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

9004-32-4, 74811-65-7 | |

| Record name | Carboxymethylcellulose sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, carboxymethyl ether, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Croscarmellose Sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Croscarmellose Sodium as a Superdisintegrant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, stands as a prominent superdisintegrant in the pharmaceutical industry.[1] Its efficacy in facilitating the rapid disintegration of solid oral dosage forms is pivotal for enhancing drug dissolution and bioavailability.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The primary mechanisms of action—swelling, wicking, and to a lesser extent, shape recovery—work in concert to overcome the cohesive forces within a tablet, leading to its rapid breakdown upon contact with aqueous fluids.[4][5]

Introduction

The disintegration of a tablet into smaller particles is a critical prerequisite for drug dissolution and subsequent absorption.[6] Superdisintegrants are a class of pharmaceutical excipients that are effective at low concentrations, typically 0.5-5% w/w, to promote rapid tablet breakup.[2][7] this compound is a highly effective superdisintegrant due to its hydrophilic nature and insolubility in water, properties conferred by its cross-linked structure.[3][8] This unique structure allows for rapid water uptake and significant volume expansion without the formation of a viscous gel layer that could impede disintegration.[4][9]

Physicochemical Properties

This compound is a white, odorless, and free-flowing powder.[10] Its fibrous nature is a key attribute, contributing to its excellent water-wicking capabilities.[2][3] The cross-linking of the carboxymethylcellulose sodium chains renders the polymer insoluble but highly absorbent and hydrophilic.[8]

Core Mechanisms of Action

The disintegrating action of this compound is not attributed to a single mechanism but rather a synergistic combination of several processes.

Swelling

Upon contact with water, this compound rapidly absorbs a significant volume of water, leading to a substantial increase in its particle size.[5][7] This swelling action is considered a primary mechanism of disintegration. The expansion of the CCS particles generates a strong disintegrating force within the tablet matrix, pushing apart the surrounding excipients and active pharmaceutical ingredient (API), thereby breaking the intermolecular bonds that hold the tablet together.[2][11] It has been reported that this compound can swell to 4-8 times its original volume.[12] The swelling property is influenced by the medium's pH, with reduced swelling observed in acidic conditions.[13][14]

Wicking (Capillary Action)

The fibrous structure of this compound creates a network of pores and capillaries within the tablet.[2][15] This structure facilitates rapid water uptake into the core of the tablet through a process known as wicking or capillary action.[5][7] This action is crucial as it ensures a uniform and rapid distribution of water throughout the tablet matrix, which in turn promotes the swelling of other CCS particles and aids in the overall disruption of the tablet structure.[16] The wicking action helps to weaken the intermolecular forces between particles in the tablet.[4]

Shape Recovery/Deformation

While swelling and wicking are the predominant mechanisms, some sources also suggest that shape recovery plays a role. During the compression of the tablet, the disintegrant particles are deformed. Upon contact with water, these particles can return to their original shape, and this shape recovery can contribute to the disruption of the tablet matrix.[15] However, for this compound, swelling is considered the more dominant of these two mechanisms.[9]

Quantitative Data

The performance of this compound as a superdisintegrant can be quantified through various parameters. The following tables summarize key quantitative data from literature.

Table 1: Swelling and Water Uptake Properties of this compound

| Parameter | Value | Medium/Conditions | Source(s) |

| Swelling Volume | 4-8 times original volume | Water | [12] |

| Swelling Index | 65 ± 1.7% v/v | Not specified | [12] |

| Water Uptake Rate | 0.55 mL/s | Not specified | [13] |

| Moisture Sorption at 80% RH | 23% | 80% Relative Humidity | [17] |

Table 2: Effect of this compound Concentration on Tablet Disintegration Time

| Formulation Base | CCS Concentration (% w/w) | Tablet Hardness (N) | Disintegration Time (s) | Source(s) |

| Mannitol | 0 | - | 126.5 | [4] |

| Mannitol | 1 | 81 - 87 | < 35 | [4] |

| Mannitol | 5 | Slightly harder than 1% | ≤ 40 | [4] |

| Microcrystalline Cellulose (MCC) | 0 | 74.9 - 77.5 | 1724 | [4] |

| Microcrystalline Cellulose (MCC) | 1 | 74.9 - 77.5 | 200 - 300 | [4] |

| Atenolol Orodispersible Tablet | 0 | - | - | [18] |

| Atenolol Orodispersible Tablet | 10 | Best physicochemical characteristics | < 180 | [18] |

| Atenolol Orodispersible Tablet | 20 | - | Longer than 10% | [18] |

Experimental Protocols

Determination of Swelling Index

-

Apparatus: A 100 mL graduated cylinder with a stopper.

-

Procedure: a. Accurately weigh 1 gram of this compound powder. b. Transfer the powder to the graduated cylinder. c. Add 90 mL of purified water. d. Stopper the cylinder and invert it gently every 10 minutes for the first hour. e. Allow the cylinder to stand undisturbed for 24 hours. f. Measure the final volume occupied by the swollen this compound.

-

Calculation: The swelling index is expressed as the volume in mL occupied by 1 gram of the substance.

Tablet Disintegration Time (USP Method)

-

Apparatus: USP disintegration test apparatus, consisting of a basket-rack assembly, a 1000 mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the fluid at 37 ± 2 °C.[19]

-

Procedure: a. Place one tablet in each of the six tubes of the basket. b. If specified, add a perforated plastic disc on top of each tablet.[19] c. Immerse the basket in a beaker of purified water (or other specified medium) maintained at 37 ± 2 °C. d. Raise and lower the basket at a constant frequency between 29 and 32 cycles per minute. e. The disintegration time is the time required for all six tablets to break down into particles that can pass through the 10-mesh screen of the basket, or until no residue remains on the screen.[19]

Measurement of Disintegrating Force and Water Uptake

-

Apparatus: A specialized apparatus that simultaneously measures the force generated by the tablet and the amount of water absorbed.[6][20] The tablet is typically clamped between a punch tip connected to a load cell and a glass disk.[20]

-

Procedure: a. The tablet is placed in the apparatus. b. The system is brought into contact with the disintegration medium. c. The force exerted by the swelling of the tablet is continuously measured by the load cell. d. Simultaneously, the volume of water absorbed by the tablet is measured, often by tracking the displacement of the fluid.[6]

-

Data Analysis: The output is a force-time curve and a water uptake-time curve, which provide insights into the kinetics of the disintegration process.[11]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action of this compound.

Caption: Swelling mechanism of this compound.

Caption: Wicking (capillary action) mechanism of CCS.

Caption: Overall disintegration process facilitated by CCS.

Conclusion

This compound's role as a superdisintegrant is a result of a synergistic interplay of powerful physicochemical mechanisms, primarily swelling and wicking. Its ability to rapidly absorb water and generate significant disruptive forces within the tablet matrix makes it an invaluable excipient in the formulation of immediate-release solid oral dosage forms. A thorough understanding of its mechanism of action, supported by quantitative data and standardized experimental protocols, is essential for formulation scientists to optimize drug delivery systems and ensure consistent product performance. The choice of this compound concentration and its incorporation method (intra- or extra-granular) can be strategically utilized to achieve desired disintegration profiles and, ultimately, enhance the therapeutic efficacy of the drug product.[10][21]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. roquette.com [roquette.com]

- 5. nbinno.com [nbinno.com]

- 6. A Review of Disintegration Mechanisms and Measurement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. alsiano.com [alsiano.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. This compound | Ankit Pulps & Boards Pvt. Ltd. [celluloseankit.com]

- 11. Disintegration propensity of tablets evaluated by means of disintegrating force kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medium.com [medium.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. merlin-pc.com [merlin-pc.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of the mode of this compound incorporation on tablet dissolution and friability - PubMed [pubmed.ncbi.nlm.nih.gov]

Croscarmellose Sodium for Pharmaceutical Use: A Technical Guide to Physicochemical Properties

Abstract: Croscarmellose sodium (CCS) is a vital superdisintegrant in the pharmaceutical industry, prized for its ability to facilitate the rapid disintegration of solid oral dosage forms.[1] As an internally cross-linked sodium carboxymethylcellulose (NaCMC), its unique fibrous structure and hydrophilic nature enable it to work effectively at low concentrations, typically between 0.5% and 5%.[1][2] This technical guide provides an in-depth examination of the core physicochemical properties of this compound, detailing the experimental protocols used for their characterization and the impact of these properties on its function as a pharmaceutical excipient.

Chemical Structure and Synthesis

This compound is the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose.[3][4] The synthesis begins by soaking crude cellulose (typically from wood pulp or cotton fibers) in a sodium hydroxide solution to produce alkali cellulose.[][6][7] This is followed by a reaction with sodium monochloroacetate to form sodium carboxymethylcellulose.[][6] During this process, excess sodium monochloroacetate hydrolyzes to glycolic acid, which in turn catalyzes the formation of ester cross-links between the cellulose chains.[][7] This cross-linking is critical, as it renders the polymer insoluble in water while permitting it to absorb and swell significantly, a key attribute for a disintegrant.[1][6][8]

Caption: Synthesis workflow for this compound.

The resulting polymer is a white, odorless, and free-flowing fibrous powder.[2][8][9] Scanning Electron Microscopy (SEM) reveals an elongated, straw-like fibrous structure, which contributes to its water-wicking capabilities.[10][11]

Physicochemical Properties

The functionality of this compound is dictated by a specific range of physicochemical properties, which are tightly controlled in pharmaceutical-grade material. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Description | Typical Value/Range |

| Appearance | A visual description of the powder. | White to greyish-white, fibrous powder.[2][8][9] |

| Odor | The characteristic smell of the substance. | Odorless.[2][9] |

| Solubility | The ability of the substance to dissolve in various solvents. | Insoluble in water and organic solvents; swells rapidly in aqueous media.[1][7][9][12] |

| Swelling Capacity | The extent to which the material expands upon contact with water. | Swells to 4-8 times its original volume.[7] |

| Bulk Density | The mass of the powder in a given volume, including inter-particle voids. | ~ 0.40–0.70 g/mL.[2] |

| Particle Morphology | The shape and surface features of the individual particles. | Elongated, fibrous, porous structure.[10][11] |

Table 2: Pharmacopeial Specifications for this compound (USP/BP/EP)

| Parameter | Acceptance Criteria |

| pH (1% w/v aqueous dispersion) | 5.0 – 7.0.[9][13][14] |

| Loss on Drying | Not more than 10.0%.[9][13][14] |

| Degree of Substitution | 0.60 – 0.85 (on the dried basis).[3][13][14] |

| Residue on Ignition/Sulfated Ash | 14.0% – 28.0% (on the dried basis).[3][14] |

| Settling Volume | 10.0 – 30.0 mL.[3][13][14] |

| Water-Soluble Substances | Not more than 10.0%.[13][14][15] |

| Sodium Chloride & Sodium Glycolate | Sum not more than 0.5%.[13][14][16] |

| Particle Size | Varies by grade, typically 40-400 microns.[2] Sieve analysis may specify >95% passes through an 80 or 100 mesh.[2][15] |

Mechanism of Action as a Superdisintegrant

This compound functions as a superdisintegrant through a dual mechanism involving rapid swelling and water wicking.[17] Unlike soluble polymers, the cross-links prevent the formation of a viscous gel layer that could impede disintegration.[17]

-

Water Wicking (Capillary Action): The fibrous and porous nature of CCS particles creates a network that actively draws water into the core of the tablet.[1][8] This rapid hydration is the initial and critical step.

-

Swelling: Upon hydration, the polymer chains expand significantly, but the cross-links maintain the structural integrity of the particles.[1][6] This omni-directional swelling exerts a strong disruptive force on the tablet matrix, pushing the particles apart from within.[17]

This combination of wicking and swelling leads to the rapid breakup of the tablet into smaller granules, thereby increasing the surface area available for drug dissolution and subsequent absorption.[1][18]

Caption: Logical flow of the tablet disintegration mechanism.

Experimental Protocols

The quality and performance of this compound are assured through a series of standardized analytical tests, primarily outlined in pharmacopeias such as the USP.[3]

This test quantifies the average number of carboxymethyl groups per anhydroglucose unit on the cellulose backbone.[3] It involves a back-titration method.

-

Protocol:

-

Accurately weigh about 1 g of the sample and transfer it to a 500-mL glass-stoppered flask.[13][19]

-

Add 300 mL of a sodium chloride solution (1 in 10) and 25.0 mL of 0.1 N sodium hydroxide.[13] Stopper the flask and allow it to stand for 5 minutes with intermittent shaking.[13]

-

Add 5 drops of m-cresol purple indicator and 15 mL of 0.1 N hydrochloric acid from a burette.[19][20]

-

Stopper and shake the flask. If the solution remains violet, add 1-mL portions of 0.1 N HCl until the solution turns yellow.[20]

-

Titrate the excess acid with 0.1 N sodium hydroxide until the color changes back to violet.[19]

-

The degree of substitution is calculated using formulas provided in the USP monograph, which account for the net base consumed and the residue on ignition of the sample.[3][13][19]

-

This test measures the swelling capacity of the material in water.[3]

-

Protocol:

-

Add 1.5 g of this compound in 0.5 g portions, shaking vigorously after each addition.[3][16]

-

Add water to bring the final volume to 100 mL, shake again until the powder is homogeneously distributed.[3][16]

-

Record the volume of the settled, swollen mass. The USP acceptance criterion is between 10.0 and 30.0 mL.[3][4]

Moisture content is critical as CCS is hygroscopic.[7][21] It is typically determined by Loss on Drying (LOD) or Karl Fischer titration.

-

Loss on Drying Protocol:

-

Accurately weigh a sample (typically 1-2 g) into a tared weighing bottle.[22]

-

Place the loaded bottle in a drying oven with the stopper removed.[22]

-

Dry the sample at 105°C for the time specified in the monograph (e.g., 6 hours) or to a constant weight.[13][14][22]

-

Close the bottle inside the oven, transfer to a desiccator to cool to room temperature, and reweigh.[22]

-

The percentage loss in weight is calculated. The limit is not more than 10.0%.[13][14]

-

-

Karl Fischer Titration: This method is specific for water and is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[22][23] It is particularly useful for low moisture levels and can be performed using either volumetric or coulometric techniques.[23][24] The sample is introduced into the Karl Fischer reactor, and the reagent is titrated to an electrometric endpoint.[22]

Laser diffraction is a widely used technique for determining the particle size distribution of this compound.[25][26]

-

Principle of Laser Diffraction:

-

A representative sample of the powder is dispersed (either in a liquid or a dry air stream) and passed through a laser beam.[25][27]

-

The particles scatter the light at angles that are inversely proportional to their size—larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[25][28][29]

-

A series of detectors measure the intensity of the scattered light at various angles.[26][27]

-

A mathematical model (typically based on Mie or Fraunhofer theory) is used to calculate the particle size distribution that created the measured scattering pattern.[26][28] The result is reported as a volume-equivalent spherical diameter.[25][29]

-

Caption: High-level experimental workflow for quality control.

Conclusion

The physicochemical properties of this compound—from its insoluble, fibrous nature and high swelling capacity to its tightly controlled degree of substitution and particle size—are directly linked to its high performance as a pharmaceutical superdisintegrant. A thorough understanding and rigorous testing of these properties, using standardized experimental protocols, are essential for researchers, scientists, and drug development professionals to ensure consistent product quality, predictable tablet disintegration, and optimal drug bioavailability. The interplay between its chemical structure and physical characteristics makes this compound an indispensable excipient in the formulation of modern solid oral dosage forms.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]

- 3. usp.org [usp.org]

- 4. usp.org [usp.org]

- 6. Sodium croscarmellose - Wikipedia [en.wikipedia.org]

- 7. phexcom.com [phexcom.com]

- 8. This compound | Ankit Pulps & Boards Pvt. Ltd. [celluloseankit.com]

- 9. This compound - Affordable Price & High Quality Excipients [kavyapharma.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. content.labmix24.com [content.labmix24.com]

- 13. usp.org [usp.org]

- 14. This compound USP NF BP Ph Eur JP EP IP Grade Manufacturers [anmol.org]

- 15. waylinkintl.com [waylinkintl.com]

- 16. Method of Analysis for Cross Carmelose Sodium | Pharmaguideline [pharmaguideline.com]

- 17. roquette.com [roquette.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 20. drugfuture.com [drugfuture.com]

- 21. This compound | USP [usp.org]

- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 23. cscscientific.com [cscscientific.com]

- 24. Karl Fischer water content titration - Scharlab [scharlab.com]

- 25. particletechlabs.com [particletechlabs.com]

- 26. measurlabs.com [measurlabs.com]

- 27. How does a Laser Diffraction Particle Size Analyzer Work [scitekglobal.com]

- 28. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 29. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cross-Linked Carboxymethylcellulose Sodium (Croscarmellose Sodium)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linked carboxymethylcellulose sodium, widely known in the pharmaceutical industry as croscarmellose sodium, is a vital excipient classified as a superdisintegrant.[1][2][3] Its primary function in oral solid dosage forms like tablets and capsules is to facilitate their rapid breakdown upon contact with aqueous fluids in the gastrointestinal tract.[1][4] This rapid disintegration is crucial for enhancing the dissolution and subsequent bioavailability of the active pharmaceutical ingredient (API).[1][2] this compound is the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose.[1] The cross-linking process renders the polymer insoluble in water but allows it to absorb a significant amount of water and swell extensively, which is the primary mechanism behind its disintegrant action.[1][2][4] This guide provides a detailed examination of its chemical structure and the prevalent methods for its synthesis.

Chemical Structure

The chemical structure of this compound is built upon a cellulose backbone, which is a natural polysaccharide composed of repeating β-1,4-D-glucopyranose units.[5][6][7] To enhance its functionality, this cellulose backbone is chemically modified in two significant ways: carboxymethylation and cross-linking.

-

Carboxymethylation: Some of the hydroxyl groups on the anhydroglucose units of the cellulose chain are substituted with carboxymethyl groups (-CH₂-COONa).[6] This is achieved by reacting cellulose with sodium monochloroacetate in an alkaline medium.[1][8] This substitution introduces hydrophilic, ionizable groups along the polymer chain, which is a prerequisite for its high water-absorbing capacity. The extent of this reaction is defined by the Degree of Substitution (DS) , which represents the average number of carboxymethyl groups per anhydroglucose unit. For this compound, the pharmacopeial standard for DS is typically between 0.60 and 0.85.[9][10][11]

-

Cross-Linking: To prevent the polymer from becoming fully water-soluble (which would result in a viscous gel rather than particulate swelling), the polymer chains are cross-linked.[1] This cross-linking creates a three-dimensional, insoluble, but highly hydrophilic and swellable network. The cross-links are typically ester bonds formed either by self-crosslinking catalyzed by heat and acid or by using a specific cross-linking agent.[1][12] This structure allows the material to act like a sponge, rapidly wicking water into the tablet matrix and swelling to exert the force needed for disintegration.[2]

References

- 1. Sodium croscarmellose - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. This compound: Role & Applications in Pharmaceuticals [celluloseankit.com]

- 5. The structure of sodium carboxymethyl cellulose - HPMC manufacturer [hpmcmanufacturer.com]

- 6. Carboxymethyl cellulose - Wikipedia [en.wikipedia.org]

- 7. Sodium carboxymethyl cellulose | C8H16NaO8 | CID 6328154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. niir.org [niir.org]

- 9. dfepharma.com [dfepharma.com]

- 10. usp.org [usp.org]

- 11. usp.org [usp.org]

- 12. youtube.com [youtube.com]

The Disintegration Dilemma: A Technical Deep-Dive into the Swelling and Wicking Mechanisms of Croscarmellose Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, is a widely utilized superdisintegrant in the pharmaceutical industry.[1][2] Its primary function is to facilitate the rapid breakup of solid oral dosage forms, such as tablets, into smaller particles upon contact with aqueous fluids.[1][3] This disintegration process is a critical prerequisite for drug dissolution and subsequent absorption, thereby influencing the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). The effectiveness of this compound stems from a dual mechanism of action: swelling and wicking.[3] This technical guide provides an in-depth exploration of these two mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations to elucidate their individual and synergistic contributions to tablet disintegration.

The Core Mechanisms: Swelling vs. Wicking

This compound's unique, fibrous structure and hydrophilic nature enable it to disrupt tablet integrity through two primary, interconnected processes:

-

Swelling: Upon contact with water, the cross-linked structure of this compound allows it to absorb a significant volume of water, leading to a substantial increase in particle size.[1] This omni-directional swelling exerts a considerable mechanical force within the tablet matrix, pushing apart the surrounding excipients and API particles, which ultimately leads to the tablet's disintegration.

-

Wicking (Capillary Action): The fibrous nature of this compound creates a network of pores and channels within the tablet.[3] This porous structure facilitates the rapid penetration of water into the tablet's core via capillary action.[3] This rapid water uptake, or wicking, ensures that the disintegrant particles throughout the tablet are quickly hydrated, initiating the swelling process more uniformly and accelerating the overall disintegration.

While both mechanisms are crucial, their relative contributions can be influenced by factors such as the concentration of this compound, the properties of other excipients in the formulation, and the manufacturing process parameters like compression force.

Quantitative Analysis of this compound's Disintegration Properties

To understand the efficiency of this compound, it is essential to quantify its swelling and wicking characteristics, and their ultimate impact on tablet disintegration time. The following tables summarize key quantitative data gathered from various studies.

Table 1: Swelling Properties of this compound

| Parameter | Value | Reference |

| Swelling Index | 65 ± 1.7% v/v | [4] |

| Swelling Volume | 4-8 times its original volume | [4] |

Table 2: Wetting Time of Orally Disintegrating Tablets (ODTs) Containing this compound

Wetting time is an indicator of the wicking efficiency of the superdisintegrant.

| This compound Concentration | Wetting Time (seconds) | Reference |

| 2% | 17 - 21 | [5] |

| 4% | 17 - 21 | [5] |

| 5% | 44.33 ± 2.48 | [6] |

| 6% | 17 - 21 | [5] |

Table 3: Disintegration Time of Tablets Formulated with this compound

| Tablet Matrix | This compound (CCS) Concentration (% w/w) | Tablet Hardness (N) | Disintegration Time (seconds) | Reference |

| Mannitol-based | 0% | - | 126.5 | [3] |

| 1% | 81 - 87 | < 35 | [3] | |

| Microcrystalline Cellulose (MCC)-based | 0% | 74.9 - 77.5 | 1724 | [3] |

| 1% | 74.9 - 77.5 | 200 - 300 | [3] | |

| 5% | - | < 10 | ||

| Black Pepper Extract with MCC | 0% | 6.87 - 7.80 | 1324.2 | [7] |

| 1% | 6.87 - 7.80 | 335.4 | [7] | |

| 2% | 6.87 - 7.80 | 205.8 | [7] | |

| 3% | 6.87 - 7.80 | 181.2 | [7] | |

| 4% | 6.87 - 7.80 | 169.8 | [7] |

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

A thorough understanding of the swelling and wicking mechanisms requires robust and standardized experimental methods. Below are detailed protocols for key analyses.

USP <701> Tablet Disintegration Test

This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.

Apparatus:

-

A basket-rack assembly consisting of six open-ended transparent tubes of specified dimensions, held in a vertical position.

-

A 1000-mL beaker to contain the immersion fluid.

-

A thermostatic arrangement to maintain the fluid at 37 ± 2°C.

-

A device to raise and lower the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.

Procedure:

-

Place one tablet in each of the six tubes of the basket.

-

If specified, add a disk to each tube.

-

Operate the apparatus using the specified medium (e.g., water, simulated gastric fluid) as the immersion fluid, maintained at 37 ± 2°C.

-

At the end of the specified time, lift the basket from the fluid and observe the tablets.

-

Interpretation: Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

Swelling Index Measurement

This method quantifies the swelling capacity of the disintegrant.

Apparatus:

-

100 mL graduated cylinder

-

Balance

-

Spatula

Procedure:

-

Accurately weigh 2 grams of the this compound powder.

-

Add the powder in 0.1g increments to a 100 mL graduated cylinder containing 100 mL of distilled water.

-

Allow a minimum of 10 minutes between additions to permit full hydration and settling.

-

Once the entire 2-gram sample has been added, cover the cylinder and let it stand undisturbed for 16-24 hours.

-

Record the final volume of the swollen and settled clay. The swelling index is expressed as the volume in mL occupied by the swollen material.

Wetting Time Determination

This test provides an indication of the wicking efficiency of the superdisintegrant in a tablet formulation.

Apparatus:

-

Petri dish

-

Filter paper

-

A solution containing a water-soluble dye (e.g., amaranth) to aid visualization.

-

Stopwatch

Procedure:

-

Place a piece of filter paper of the same diameter as the tablet in a Petri dish.

-

Saturate the filter paper with the dye solution.

-

Carefully place a tablet on the surface of the wet filter paper.

-

Start the stopwatch and record the time required for the dye solution to completely wet the upper surface of the tablet.

Disintegration Force Measurement

This technique measures the force generated by the swelling of the disintegrant within a tablet.

Apparatus:

-

A texture analyzer or a similar instrument equipped with a probe and a tablet holder.

-

A means to introduce a wetting fluid to the tablet.

General Procedure:

-

The tablet is placed in a holder, and a probe is brought into contact with the tablet surface with a minimal initial force.

-

The wetting fluid is introduced to the tablet.

-

As the disintegrant swells, it exerts a force against the probe.

-

The instrument records the force generated as a function of time. This provides a profile of the swelling pressure development during the disintegration process.

Conclusion

This compound's efficacy as a superdisintegrant is unequivocally linked to its dual mechanism of rapid wicking and substantial swelling. Wicking initiates the disintegration process by swiftly drawing fluid into the tablet core, ensuring widespread hydration of the disintegrant particles. The subsequent swelling of these particles generates the mechanical force necessary to break apart the tablet matrix. The interplay between these two mechanisms results in the fast and efficient disintegration of solid oral dosage forms, which is paramount for achieving the desired drug release profile and therapeutic outcomes. A thorough understanding and quantitative characterization of these mechanisms, through the experimental protocols outlined, are essential for the rational design and optimization of robust tablet formulations.

References

- 1. Washburn method | KRÜSS Scientific [kruss-scientific.com]

- 2. This compound | Ankit Pulps & Boards Pvt. Ltd. [celluloseankit.com]

- 3. roquette.com [roquette.com]

- 4. Improving the reliability of powder contact angles with the Washburn Direct method | KRÜSS Scientific [kruss-scientific.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

The Fibrous Nature of Croscarmellose Sodium: An In-depth Technical Guide to its Impact on Water Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croscarmellose sodium (CCS), a cross-linked derivative of carboxymethyl cellulose, stands as a preeminent superdisintegrant in the pharmaceutical industry. Its efficacy in promoting the rapid disintegration of solid oral dosage forms is intrinsically linked to its unique fibrous nature. This technical guide delves into the core principles governing the functionality of this compound, with a specific focus on its fibrous structure and the subsequent impact on water uptake mechanisms. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a summary of quantitative data to aid in formulation development.

Introduction: The Chemistry and Structure of this compound

This compound is the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose.[1] The manufacturing process begins with the soaking of crude cellulose in sodium hydroxide, followed by a reaction with sodium monochloroacetate to form sodium carboxymethylcellulose.[1] Subsequent cross-linking, catalyzed by the hydrolysis of excess sodium monochloroacetate to glycolic acid, renders the polymer insoluble in water while preserving its high hydrophilicity.[1] This cross-linking is pivotal, allowing the material to swell significantly by absorbing multiples of its weight in water, a characteristic fundamental to its disintegrant action.[1]

The fibrous morphology of this compound is a direct consequence of its cellulose origin. This structure provides a large surface area for interaction with aqueous media, facilitating rapid hydration.

Chemical Structure

The fundamental structure of this compound consists of a cellulose backbone with carboxymethyl groups (-CH2-COONa) substituted on the hydroxyl groups of the glucopyranose monomers. These chains are then chemically cross-linked to form a three-dimensional network.

Caption: Chemical evolution of this compound.

The Dual Mechanism of Water Uptake: Swelling and Wicking

The efficacy of this compound as a superdisintegrant is attributed to a synergistic dual mechanism of action upon contact with water: rapid swelling and efficient wicking.[2]

Swelling: The hydrophilic nature of the carboxymethyl groups facilitates the rapid absorption of water, causing the polymer chains to swell significantly.[3] This omni-directional expansion of the this compound particles generates considerable internal pressure within the tablet matrix, disrupting the bonds between other excipients and the active pharmaceutical ingredient (API), leading to the breakup of the tablet.[2]

Wicking: The fibrous structure of this compound creates a network of capillaries that draws water into the core of the tablet through capillary action.[2] This efficient and rapid transport of fluid throughout the tablet ensures a uniform and swift swelling process, which is crucial for predictable and fast disintegration.[4]

Caption: Dual mechanism of this compound.

Quantitative Data on Performance

The performance of this compound is influenced by its concentration in the formulation, its physical properties such as particle size, and the characteristics of the other excipients in the tablet matrix.

Impact of Concentration on Tablet Disintegration Time

The concentration of this compound typically ranges from 0.5% to 5.0% w/w in tablet formulations.[2] Increasing the concentration generally leads to a significant reduction in disintegration time.

| Concentration of CCS (% w/w) | Tablet Matrix | Disintegration Time (seconds) | Reference |

| 0 | Mannitol-based | 126.5 | [2] |

| 1 | Mannitol-based | < 35 | [2] |

| 5 | Mannitol-based | < 40 | [2] |

| 0 | Microcrystalline Cellulose (MCC)-based | 1724 (28.7 min) | [2] |

| 1 | Microcrystalline Cellulose (MCC)-based | ~200 - 300 | [2] |

| 5 | Microcrystalline Cellulose (MCC)-based | < 10 | [2] |

| 0 | Black Pepper Extract | 22.07 min | [5] |

| 1 | Black Pepper Extract | ~5.5 min | [5] |

| 2 | Black Pepper Extract | ~4 min | [5] |

| 3 | Black Pepper Extract | ~3.5 min | [5] |

| 4 | Black Pepper Extract | 2.83 min | [5] |

| 10 | Atenolol Orodispersible | ~20 | [6] |

| 20 | Atenolol Orodispersible | ~40 | [6] |

Table 1: Effect of this compound Concentration on Tablet Disintegration Time.

Water Uptake and Swelling Properties

The high water absorption and swelling capacity are key performance attributes of this compound.

| Property | Value | Medium | Reference |

| Swelling Volume | 4-8 times its original volume | Water | [7] |

| Swelling Index | 65 ± 1.7% v/v | Water | [8] |

| Water Uptake Rate | 0.55 g/s | pH 6.8 | [9] |

| Water Uptake Rate | 0.26 g/s | pH 1.0 | [9] |

Table 2: Water Uptake and Swelling Characteristics of this compound.

The swelling capacity of this compound can be affected by the pH of the medium. In acidic conditions, the carboxymethyl sodium salt moiety can be converted to its less hydrating free acid form, which may reduce its water-holding capacity.[9]

Experimental Protocols

Standardized testing is crucial for evaluating the performance of this compound and ensuring batch-to-batch consistency.

Tablet Disintegration Test (as per USP <701>)

This test determines the time required for a tablet to break up into smaller particles when placed in a liquid medium.

Apparatus:

-

Basket-rack assembly

-

1000-mL low-form beaker

-

Thermostatic arrangement to maintain the immersion fluid at 37 ± 2°C

-

Device for raising and lowering the basket at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.[10]

Procedure:

-

Place one tablet in each of the six tubes of the basket.

-

If prescribed, add a disk to each tube.

-

Operate the apparatus using the specified medium (e.g., water) as the immersion fluid, maintained at 37 ± 2°C.

-

At the end of the specified time, lift the basket from the fluid and observe the tablets.

-

Complete disintegration is achieved when no residue, except for fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[10]

Caption: USP <701> Tablet Disintegration Test Workflow.

Settling Volume

This test provides an indication of the swelling capacity of this compound.

Procedure (as per USP):

-

To 75 mL of water in a 100-mL graduated cylinder, add 1.5 g of this compound in 0.5-g portions, shaking vigorously after each addition.

-

Add water to make 100 mL, shake again until the powder is homogeneously distributed.

-

Allow the cylinder to stand for 4 hours.

-

Note the volume of the settled mass. The USP acceptance criterion is between 10.0 and 30.0 mL.[11][12]

Particle Size Distribution

The particle size of this compound can influence its performance. Laser diffraction is a common method for determining particle size distribution.

Apparatus:

-

Laser diffraction particle size analyzer.

General Procedure:

-

Disperse the this compound powder in a suitable medium (either air for dry measurement or a non-swelling liquid for wet measurement).

-

Introduce the dispersion into the analyzer.

-

The instrument measures the pattern of scattered laser light and calculates the particle size distribution based on an appropriate optical model (e.g., Mie theory).[13]

Factors Influencing the Performance of this compound

The effectiveness of this compound in a final formulation is a multifactorial interplay of its intrinsic properties and external factors.

Caption: Factors impacting this compound performance.

-

Particle Size: Smaller particles generally provide a larger surface area, leading to faster water uptake and disintegration.[3] However, very fine particles may lead to the formation of a viscous gel layer that can impede disintegration.[2]

-

Degree of Cross-linking: A higher degree of cross-linking enhances the structural integrity of the polymer, contributing to more efficient disintegration.[3]

-

Tablet Compression Force: Higher compression forces can lead to denser tablets with reduced porosity, which may slow down water penetration and increase disintegration time.[5]

-

Other Excipients: The presence of binders and lubricants can influence the overall tablet structure and the interaction of this compound with water.[3]

-

pH of the Medium: As previously noted, an acidic environment can reduce the swelling capacity of this compound.[9]

Conclusion

The fibrous nature of this compound is a critical determinant of its function as a highly effective superdisintegrant. This unique morphology underpins its dual mechanism of rapid swelling and efficient wicking, which work in concert to ensure the swift disintegration of solid oral dosage forms. A thorough understanding of its physicochemical properties, coupled with the application of standardized experimental protocols, enables formulation scientists to harness the full potential of this compound in the development of robust and effective pharmaceutical products. The quantitative data and methodologies presented in this guide serve as a valuable resource for optimizing tablet formulations and ensuring consistent product performance.

References

- 1. researchgate.net [researchgate.net]

- 2. usp.org [usp.org]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. drugfuture.com [drugfuture.com]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 8. jddtonline.info [jddtonline.info]

- 9. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugfuture.com [drugfuture.com]

- 11. uspbpep.com [uspbpep.com]

- 12. usp.org [usp.org]

- 13. pharmtech.com [pharmtech.com]

The Role of Croscarmellose Sodium in Enhancing Bioavailability of Active Pharmaceutical Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Croscarmellose Sodium and Bioavailability

This compound (CCS) is a vital pharmaceutical excipient, renowned for its role as a superdisintegrant in oral solid dosage forms such as tablets and capsules.[1] Chemically, it is a cross-linked polymer of carboxymethyl cellulose sodium.[2][3] This cross-linking renders it insoluble in water but allows it to absorb a significant amount of water, leading to rapid swelling.[3] The primary function of this compound in a formulation is to facilitate the rapid breakdown of the solid dosage form into smaller particles upon contact with gastrointestinal fluids.[2] This disintegration process is a critical first step in drug dissolution and subsequent absorption, ultimately impacting the bioavailability of the active pharmaceutical ingredient (API).[4] Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[5] For many APIs, particularly those with poor solubility, the rate of dissolution is the rate-limiting step for absorption.[6] By accelerating disintegration, this compound significantly enhances the dissolution rate, which can lead to improved bioavailability and a more predictable therapeutic response.[6]

Core Mechanism of Action

The efficacy of this compound as a superdisintegrant stems from a combination of mechanisms that work synergistically to break apart the tablet matrix.[7] These primary mechanisms are swelling, wicking, and deformation recovery.

-

Swelling: Upon contact with water or gastrointestinal fluids, this compound rapidly absorbs the liquid and swells to many times its original volume.[2] This swelling is attributed to the hydrophilic nature of the cross-linked polymer.[7] The significant increase in volume exerts a strong mechanical force within the tablet, pushing the particles apart and leading to its disintegration.[4]

-

Wicking (Capillary Action): The fibrous nature of this compound particles creates a network of channels within the tablet matrix.[8] This structure facilitates the rapid penetration of water into the core of the tablet through capillary action, often referred to as "wicking".[7] This ensures that the entire tablet is wetted, not just the surface, promoting a more uniform and rapid disintegration process.[7]

-

Deformation Recovery: During the compression of the tablet, particles of this compound are deformed. Upon contact with water, these particles tend to return to their original shape. This shape recovery contributes to the overall disruptive force within the tablet, aiding in its breakup.

The combination of these mechanisms allows this compound to be highly effective at low concentrations, typically between 0.5% and 5% w/w in a formulation.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mfi.stifar.ac.id [mfi.stifar.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Evaluation of different indirect measures of rate of drug absorption in comparative pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Grades and Physical Properties of Croscarmellose Sodium

For Researchers, Scientists, and Drug Development Professionals

Croscarmellose sodium, a cross-linked polymer of carboxymethylcellulose sodium, is a vital superdisintegrant in the pharmaceutical industry.[1] Its efficacy in promoting the rapid disintegration of solid dosage forms like tablets and capsules is critical for ensuring optimal drug dissolution and bioavailability.[1] This technical guide provides an in-depth exploration of the different grades of this compound, their key physical properties, and the standardized methodologies used for their evaluation.

Understanding the Grades of this compound

Different grades of this compound are commercially available, primarily distinguished by their source of cellulose (wood pulp or cotton linters), particle size distribution, and other physical characteristics.[2][3][4][5] These variations can influence the performance of the disintegrant in a formulation.[3] Common commercial grades include Ac-Di-Sol®, Primellose®, SOLUTAB®, and VIVASOL®.[6][7][8][9]

Comparative Physical Properties of this compound Grades

The physical properties of this compound grades are critical to their functionality. Key parameters include the degree of substitution, loss on drying, pH, settling volume, and particle size. The following tables summarize the typical physical properties of various commercial and pharmacopeial grades.

Table 1: General Physical Properties of this compound

| Property | Description | Typical Value/Range |

| Appearance | A white, greyish-white, or off-white, fibrous, free-flowing, and odorless powder.[6][8][10][11] | - |

| Solubility | Insoluble in water but swells rapidly to many times its original volume.[6][10] | Swells 4-8 times its original volume in under 10 seconds. |

| pH (1% suspension) | The pH of a 1% aqueous dispersion. | 5.0 - 7.0[12][13][14] |

Table 2: Comparative Specifications of Commercial this compound Grades

| Parameter | Ac-Di-Sol® SD-711 | Primellose® | SOLUTAB® A | VIVASOL® |

| Source | - | - | Wood | Cotton Flock |

| Loss on Drying | ≤ 10% | - | ≤ 10%[15] | ≤ 10%[4] |

| Degree of Substitution | 0.60 - 0.85 | - | 0.6 - 0.85[15] | - |

| Settling Volume (ml) | - | - | - | 10.0 - 30.0[9] |

| Particle Size Distribution | D10 = 17.53 µm, D50 ≈ 44–45 µm, D90 ≈ 115 µm[11] | %w/w <45 µm: 65-85%; %w/w <75 µm: min. 90%; %w/w <125 µm: min. 98%[7] | Average Mean Particle Diameter: 60 µm[15] | Max. 2% retained on a 75 µm sieve and max. 10% retained on a 45 µm sieve[9] |

| Bulk Density (g/cm³) | 0.529[6] | - | 0.55–0.75[8] | - |

Table 3: Pharmacopeial Specifications for this compound

| Parameter | USP-NF[16] | Ph. Eur.[17] |

| pH (1% w/v dispersion) | 5.0 - 7.0 | 5.0 - 7.0 |

| Loss on Drying | ≤ 10.0% | ≤ 10.0% |

| Degree of Substitution | 0.60 - 0.85 | 0.60 - 0.85 |

| Settling Volume | 10.0 - 30.0 mL | 10.0 - 30.0 mL |

| Sodium Chloride and Sodium Glycolate | ≤ 0.5% | ≤ 0.5% |

| Content of Water-Soluble Material | ≤ 10.0% | - |

| Sulphated Ash | 14.0 - 28.0% | - |

| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm |

Experimental Protocols for Key Physical Properties

The following are detailed methodologies for determining the key physical properties of this compound as specified in major pharmacopeias.

Determination of pH

Methodology:

-

Weigh 1 gram of the this compound sample.

-

Disperse the sample in 100 mL of carbon dioxide-free water.

-

Stir the suspension for 5 minutes.

-

Measure the pH of the resulting dispersion using a calibrated pH meter.

Determination of Loss on Drying

Methodology:

-

Accurately weigh a sample of this compound in a suitable container.

-

Dry the sample in an oven at 105°C for 6 hours.

-

After drying, cool the sample in a desiccator to room temperature.

-

Weigh the dried sample.

-

Calculate the percentage loss in weight, which represents the moisture content.

Determination of Degree of Substitution

Methodology:

-

Accurately weigh about 1 g of the substance and transfer it to a 500 mL conical flask.[17]

-

Add 300 mL of a 100 g/L solution of sodium chloride and 25.0 mL of 0.1 M sodium hydroxide.[17]

-

Stopper the flask and allow it to stand for 5 minutes, with occasional shaking.[17]

-

Add 0.05 mL of m-cresol purple solution and about 15 mL of 0.1 M hydrochloric acid from a burette.[17]

-

Stopper the flask and shake. If the solution is violet, add 0.1 M hydrochloric acid in 1 mL portions until the solution turns yellow, shaking after each addition.[17]

-

Titrate with 0.1 M sodium hydroxide until the color changes to violet.[17]

-

The degree of substitution is calculated based on the titration results.

Determination of Settling Volume

Methodology:

-

Add 1.5 g of this compound in 0.5 g portions to 75 mL of water in a 100-mL graduated cylinder, shaking vigorously after each addition.[16][17]

-

Shake the cylinder again until the powder is homogeneously distributed.[16][17]

Visualizing Methodologies and Relationships

The following diagrams illustrate the experimental workflow for determining the settling volume and the logical relationship between the physical properties of this compound and its disintegration function.

Conclusion

The selection of a suitable grade of this compound is a critical consideration in the development of solid oral dosage forms. A thorough understanding of the physical properties of different grades and the methodologies for their evaluation allows pharmaceutical scientists to optimize formulation performance, ensuring rapid disintegration and enhancing the therapeutic efficacy of the drug product. The data and protocols presented in this guide serve as a valuable resource for the informed selection and application of this compound in pharmaceutical research and development.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. IFF - Ac-Di-Sol SD - 711 [answercenter.iff.com]

- 3. roquette.com [roquette.com]

- 4. VIVASOL® [jrspharma.com]

- 5. roquette.com [roquette.com]

- 6. phexcom.com [phexcom.com]

- 7. dfepharma.com [dfepharma.com]

- 8. roquette.com [roquette.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. pehelspecialities.com [pehelspecialities.com]

- 12. uspbpep.com [uspbpep.com]

- 13. This compound USP NF BP Ph Eur JP EP IP Grade Manufacturers [anmol.org]

- 14. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. roquette.com [roquette.com]

- 16. usp.org [usp.org]

- 17. uspbpep.com [uspbpep.com]

A Technical Guide to the Origin and Manufacturing of Croscarmellose Sodium from Wood Pulp and Cotton Linters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croscarmellose sodium (CCS), a vital superdisintegrant in the pharmaceutical industry, is primarily derived from two cellulosic sources: wood pulp and cotton linters. While chemically similar, the origin of the cellulose imparts distinct physical and performance characteristics to the final excipient. This technical guide provides an in-depth exploration of the manufacturing processes for this compound from both wood pulp and cotton linters, offering a comparative analysis of their properties and detailed experimental protocols for their synthesis and characterization. Understanding these differences is crucial for formulation scientists to optimize drug product performance, particularly in solid oral dosage forms where disintegration is a critical quality attribute.

Introduction

This compound is the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose. Its efficacy as a superdisintegrant stems from its ability to rapidly absorb water and swell, leading to the swift disintegration of tablets and capsules.[1] The manufacturing process, regardless of the cellulose source, involves the chemical modification of cellulose through alkalization, carboxymethylation, and cross-linking. However, the inherent structural differences between the cellulose fibers from wood pulp and cotton linters influence the final product's characteristics.

-

Cotton linters are short fibers remaining on cottonseed after ginning and are a source of highly pure cellulose with a high degree of polymerization and crystallinity.[2][3]

-

Wood pulp is derived from various wood species through chemical pulping processes that remove lignin and hemicellulose to isolate the cellulose fibers. These fibers are generally shorter and have lower crystallinity compared to those from cotton linters.[2]

This guide will elucidate the manufacturing pathways for each source and provide a comparative analysis of the resulting this compound.

Comparative Analysis of this compound from Wood Pulp vs. Cotton Linters

The source of cellulose significantly impacts the physicochemical properties of this compound, which in turn affects its functionality as a superdisintegrant. Key differences are summarized in the table below.

| Property | This compound from Wood Pulp | This compound from Cotton Linters | Test Method Reference |

| Cellulose Purity | High (requires extensive purification) | Very High (naturally purer) | Chemical Analysis |

| Degree of Polymerization | Lower (600-1,500 units)[2] | Higher (9,000-15,000 units)[2] | Viscometry |

| Crystallinity | Lower (~35%)[2] | Higher (~73%)[2] | X-ray Diffraction (XRD) |

| Fiber Length | Shorter | Longer | Microscopy |

| Median Particle Size (D50) | Generally smaller particles[2] | Slightly larger (~40-50 µm)[2] | Laser Diffraction |

| Water Wicking & Uptake | Good | Superior due to longer fibers and open network[2] | Gravimetric analysis |

| Swelling Capacity | High | Higher, leading to faster disintegration[2] | Volumetric measurement |

| Moisture Content | Typically < 10.0% | Typically < 10.0% | Loss on Drying (USP <731>) |

| Degree of Substitution | 0.60 - 0.85 | 0.60 - 0.85 | Titration (USP <281>) |

Manufacturing Process of this compound

The overall manufacturing process for this compound can be broken down into several key stages. While the fundamental chemistry is the same, the handling and processing of wood pulp and cotton linters may have slight variations.

Manufacturing Workflow from Wood Pulp

Caption: Manufacturing workflow for this compound from wood pulp.

Manufacturing Workflow from Cotton Linters

Caption: Manufacturing workflow for this compound from cotton linters.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Specific parameters such as reactant concentrations, reaction times, and temperatures may vary depending on the desired properties of the final product.

Synthesis from Wood Pulp

Objective: To synthesize this compound from purified wood pulp.

Materials:

-

Purified wood pulp sheets

-

Sodium hydroxide (NaOH) solution (e.g., 40-50% w/w)

-

Ethanol (95%)

-

Sodium monochloroacetate (SMCA)

-

Inorganic acid (e.g., hydrochloric acid or sulfuric acid) for cross-linking and neutralization

-

Deionized water

Procedure:

-

Pulp Preparation: Shred wood pulp sheets into small pieces (2-6 cm) to increase the surface area for reaction.[4]

-

Alkalization (Mercerization):

-

Prepare a mixed solution of sodium hydroxide and aqueous ethanol. For example, a mass ratio of 1:1.5 of 40-50% NaOH to 95% ethanol. Cool the solution to below 30°C.[4]

-

In a kneader, add the shredded wood pulp and the cooled alkaline solution (e.g., a mass ratio of 1:1.75).[4]

-

Maintain the temperature between 30-35°C and react for 40-60 minutes to form alkali cellulose.[4]

-

-

Etherification (Carboxymethylation):

-

Add sodium monochloroacetate to the alkali cellulose. The mass ratio of wood pulp to SMCA is typically around 1:0.35.[4]

-

Carry out the etherification reaction at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 2-3 hours).

-

-

Cross-linking:

-

Neutralization:

-

Add an alkaline solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the reaction mixture to a pH of 5.0-7.0.[4]

-

-

Purification:

-

Wash the crude product with an alcohol-water mixture (e.g., 70-80% ethanol) to remove by-products such as sodium chloride and sodium glycolate.

-

Centrifuge to separate the solid product.

-

-

Drying:

-

Dry the purified this compound in a fluid bed dryer or a vacuum oven at a controlled temperature (e.g., 100-110°C) to achieve the desired moisture content.[5]

-

-

Milling and Sieving:

-

Mill the dried product to obtain a fine powder.

-

Sieve the powder to achieve the desired particle size distribution.

-

Synthesis from Cotton Linters

Objective: To synthesize this compound from purified cotton linters.

Materials:

-

Raw cotton linters

-

Sodium hydroxide (NaOH) solution

-

Sodium hypochlorite (for bleaching, if necessary)

-

Sodium monochloroacetate (SMCA)

-

Inorganic acid (e.g., sulfuric acid)

-

Ethanol

-

Deionized water

Procedure:

-

Purification of Cotton Linters:

-

Mechanically clean the raw cotton linters to remove physical impurities.

-

Chemically purify by boiling in a dilute NaOH solution to remove waxes and other organic matter.

-

Bleach with a suitable agent like sodium hypochlorite if a high degree of whiteness is required.

-

Wash thoroughly with deionized water and dry.

-

-

Alkalization (Mercerization):

-

Suspend the purified cotton linters in an excess of NaOH solution (e.g., 17.5%) and heat (e.g., at 90°C for 4 hours) to produce alkali cellulose.[6]

-

Press the alkali cellulose to remove excess NaOH solution.

-

-

Etherification (Carboxymethylation):

-

Disperse the alkali cellulose in an organic solvent such as ethanol or isopropanol.

-

Add SMCA to the slurry and heat the mixture (e.g., to 60-70°C) with constant agitation for 2-3 hours to effect carboxymethylation.

-

-

Cross-linking:

-

Neutralization:

-

Neutralize the acidic mixture with an alkaline solution (e.g., sodium bicarbonate solution) to a pH of 6.5-7.5.[5]

-

-

Purification:

-

Wash the product repeatedly with aqueous ethanol to remove salts and other impurities.

-

Use centrifugation to separate the product after each wash.

-

-

Drying:

-

Dry the purified product under vacuum at an elevated temperature (e.g., 100°C) for a sufficient duration (e.g., 5 hours).[7]

-

-

Milling and Sieving:

-

Mill the dried this compound and sieve through an appropriate mesh (e.g., 200 mesh) to obtain the final product with the desired particle size.[7]

-

Key Experimental Protocols for Characterization

Standard pharmacopeial methods are used to characterize this compound to ensure it meets quality standards.

Determination of Degree of Substitution (DS)

Principle: This method involves a back-titration to determine the number of carboxymethyl groups on the cellulose backbone.

Procedure (based on USP <281>):

-

Accurately weigh about 1 g of the dried sample and transfer it to a 500-mL glass-stoppered conical flask.

-

Add 300 mL of a 1 in 10 sodium chloride solution, followed by 25.0 mL of 0.1 N sodium hydroxide VS.

-

Stopper the flask and allow it to stand for 5 minutes with intermittent shaking.

-

Add 5 drops of m-cresol purple TS.

-

From a buret, add about 15 mL of 0.1 N hydrochloric acid VS. Stopper and shake. If the solution is violet, add 1-mL portions of 0.1 N hydrochloric acid VS until the solution turns yellow, shaking after each addition.

-

Titrate with 0.1 N sodium hydroxide VS to a violet endpoint.

-

Calculate the net number of milliequivalents (M) of base required for the neutralization of 1 g of this compound.

-

Calculate the degree of acid carboxymethyl substitution (A) and the degree of sodium carboxymethyl substitution (S) using the formulas provided in the USP monograph. The total degree of substitution is the sum of A and S. The acceptance criterion is typically between 0.60 and 0.85.

Determination of Moisture Content

Principle: This test determines the percentage of water in the sample by drying it under specified conditions.

Procedure (Loss on Drying, based on USP <731>):

-

Accurately weigh a sample of this compound (typically 1-2 g) in a tared weighing bottle.

-

Dry the sample at 105°C for 6 hours.

-

Cool the sample in a desiccator to room temperature and weigh.

-

Calculate the percentage loss in weight. The acceptance criterion is typically not more than 10.0%.

Settling Volume

Principle: This test measures the ability of this compound to swell in water, which is indicative of its disintegrant properties.

Procedure (based on USP monograph):

-

To 75 mL of water in a 100-mL graduated cylinder, add 1.5 g of this compound in 0.5-g portions, shaking vigorously after each addition.

-

Add water to make 100 mL, shake again until the powder is homogeneously distributed.

-

Allow the suspension to stand for 4 hours.

-

Record the volume of the settled mass. The typical acceptance range is between 10.0 and 30.0 mL.

Conclusion

The choice between wood pulp and cotton linter-derived this compound depends on the specific requirements of the pharmaceutical formulation. Cotton linter-based CCS generally offers superior performance in terms of faster disintegration due to its inherent structural advantages of longer fibers and higher crystallinity, which promote better water wicking and swelling.[2] However, wood pulp-derived CCS is a cost-effective and widely available alternative that provides satisfactory performance for many applications.[2] A thorough understanding of the manufacturing processes and the resulting physicochemical properties of this compound from both sources enables formulation scientists to make informed decisions in selecting the most appropriate superdisintegrant for their drug product, ultimately ensuring optimal bioavailability and therapeutic efficacy. The provided protocols offer a foundational framework for the synthesis and characterization of this critical pharmaceutical excipient.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. pehelspecialities.com [pehelspecialities.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102295706A - Method for preparing this compound medicinal auxiliary material by using wood fibers - Google Patents [patents.google.com]

- 5. CN101967232B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105085692A - Method for preparing this compound - Google Patents [patents.google.com]

Navigating the pH Spectrum: A Technical Guide to the Solubility Profile of Croscarmellose Sodium

For Immediate Release

A deep understanding of the behavior of pharmaceutical excipients under varying physiological conditions is paramount for robust drug formulation. This technical guide provides an in-depth analysis of the solubility and swelling characteristics of croscarmellose sodium, a widely used superdisintegrant, across a range of pH values. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize formulation performance.

This compound, the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose, is known for its insolubility in water, yet it can rapidly absorb and retain significant amounts of water, leading to substantial swelling.[1][2] This swelling action is the primary mechanism for its disintegrant effect in solid dosage forms, facilitating the rapid breakdown of tablets and subsequent drug release.[3][4][5] However, the efficiency of this mechanism is significantly influenced by the pH of the surrounding medium.

Impact of pH on the Physicochemical Properties of this compound

The performance of this compound is intrinsically linked to the pH of the aqueous environment. Its chemical structure, featuring carboxymethyl sodium salt groups, is susceptible to changes in ionization based on pH, which in turn dictates its swelling and water uptake capacity.[6]

Acidic pH Range (pH 1.0 - 3.0)

In highly acidic environments, such as that of the stomach, the swelling capacity of this compound is notably diminished.[7] This is attributed to the conversion of the ionized sodium carboxymethyl groups into their less hydrophilic free acid form (-COOH).[6] This protonation reduces the electrostatic repulsion between the polymer chains and decreases the affinity for water, leading to a significant reduction in water uptake and swelling.[6][7]

Neutral to Slightly Acidic pH Range (pH 5.0 - 7.0)

This range is generally considered optimal for the functionality of this compound.[8][9] Within this pH window, the carboxymethyl groups are predominantly in their ionized salt form (-COO⁻Na⁺), maximizing the hydrophilicity and osmotic pressure within the polymer network. This leads to rapid and extensive water absorption, resulting in maximum swelling and efficient tablet disintegration.

Alkaline pH Range (pH > 8.0)

In alkaline conditions, particularly at pH values above 9, a different phenomenon occurs. The ester cross-links that provide the structural integrity of the this compound polymer can undergo hydrolysis.[10] This chemical degradation leads to the formation of water-soluble by-products and can result in the creation of a viscous gel.[10] This gel formation can act as a barrier, impeding further water penetration and potentially slowing down the overall disintegration and dissolution process.[10]

Quantitative Analysis of pH-Dependent Properties

While extensive multi-point data is limited in publicly available literature, the following table summarizes the key quantitative findings on the impact of pH on this compound's performance.

| Property | pH 1.0 (Acidic) | pH 6.8 (Neutral) | Observation |

| Water Uptake Rate | 0.26 g/s[6] | 0.55 g/s[6] | Water uptake is significantly faster at neutral pH compared to acidic pH. |

| Swelling | Reduced[6][7] | High | Swelling is visibly and measurably greater at neutral pH. |

| Disintegration Time | Can be increased[7] | Generally rapid | Slower disintegration is observed in acidic media due to reduced swelling. |

| Chemical Stability | Stable | Stable | Stable |

| Chemical Stability (pH > 9) | Not applicable | Stable | Hydrolysis of ester cross-links can occur, leading to gelling.[10] |

Experimental Protocols

Determination of pH-Dependent Swelling Index